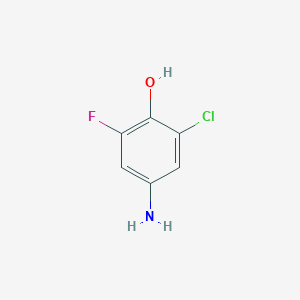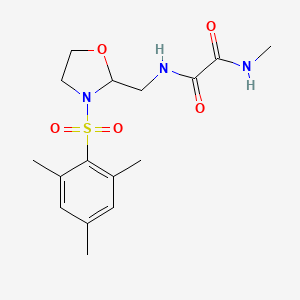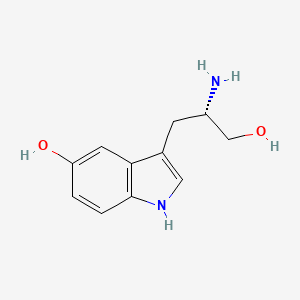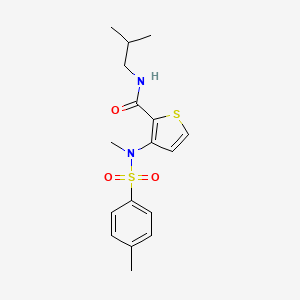
4-Amino-2-chloro-6-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-chloro-6-fluorophenol, also known as ACFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenol and is widely used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Applications in Electrophilic Amination
Bombek et al. (2004) explored the electrophilic amination of fluorophenol derivatives, emphasizing the complete removal of the fluorine atom and introduction of chlorine in the process. This reaction pathway is significant for understanding the chemical behavior and potential applications of compounds like 4-Amino-2-chloro-6-fluorophenol in organic synthesis and the development of new chemical entities (Bombek, Požgan, Kočevar, & Polanc, 2004).
Role in Synthesis of Biologically Active Molecules
Holla, Bhat, and Shetty (2003) discussed the significance of 4-fluorophenyl groups, similar to the structure of this compound, as pharmacophores in synthesizing new biologically active molecules. Their research highlights the compound's potential as a precursor or building block in creating substances with antimicrobial properties (Holla, Bhat, & Shetty, 2003).
Involvement in Intermolecular Interactions Studies
Shukla et al. (2014) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, with structures similar to this compound. The study provided insights into intermolecular interactions like C–H⋯π and lp⋯π, underscoring the compound's relevance in understanding molecular interactions and designing interaction-based applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Exploration in Quantum Chemical Studies
Satheeshkumar et al. (2017) conducted quantum chemical studies on chloro- and fluoro-phenyl derivatives, akin to this compound. The research aimed to understand the molecular geometry, chemical reactivity, and electronic properties of such compounds, highlighting their potential in advanced material science and molecular electronics (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
Applications in Environmental and Material Sciences
Goskonda, Catallo, and Junk (2002) examined the sonochemical degradation of organic pollutants, including fluorophenol derivatives. The study's findings on mineralization rates and byproduct formation are vital for environmental remediation technologies and understanding the environmental fate of compounds similar to this compound (Goskonda, Catallo, & Junk, 2002).
Contribution to Radiopharmaceutical Synthesis
Ross, Ermert, and Coenen (2011) discussed the synthesis of fluorophenol, a compound structurally related to this compound, emphasizing its role as a synthon in creating complex radiopharmaceuticals. The research underscores the importance of such compounds in medical imaging and diagnosis (Ross, Ermert, & Coenen, 2011).
Eigenschaften
IUPAC Name |
4-amino-2-chloro-6-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEODCIJNJZOHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)


![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)
![3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2519026.png)





![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519036.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)